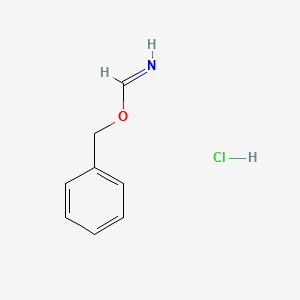

Benzyl formimidate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl methanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNKBVFMXFAUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl Formimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl formimidate hydrochloride is a valuable chemical intermediate, playing a crucial role in various synthetic transformations, particularly in the pharmaceutical industry.[1] Its utility stems from the reactive formimidate functional group, which serves as a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds and as an efficient formylating agent.[2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and analytical profile, to support its effective application in research and development.

Physicochemical Properties

This compound is the hydrochloride salt of benzyl formimidate. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60099-09-4 | [2][3][4] |

| Molecular Formula | C₈H₁₀ClNO | [3][4] |

| Molecular Weight | 171.62 g/mol | [2][3] |

| Appearance | White solid | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water.[6] Data on solubility in other common solvents is not readily available in quantitative terms, but it is known to be used in solvents like ethanol and polar aprotic solvents such as dimethylformamide (DMF).[2] | |

| Stability | Susceptible to hydrolysis, especially in the presence of water, to form benzyl alcohol and formamide. The hydrochloride salt provides some stability, particularly in acidic aqueous solutions (pH < 5). It undergoes accelerated degradation in basic media (pH > 8). For long-term storage, anhydrous conditions and low temperatures (-20°C) are recommended.[2] |

Synthesis

The primary and most well-established method for the synthesis of this compound is the Pinner reaction.[2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[2] In the case of this compound, benzyl alcohol reacts with formamide (which serves as the nitrile precursor) in the presence of a strong acid, typically hydrochloric acid.[2]

Experimental Protocol: Pinner Reaction Synthesis

A detailed experimental procedure for the synthesis of this compound is outlined in a US Patent.[5] The following is a summary of the key steps:

-

Reaction Setup: A reaction vessel is charged with tetrahydrofuran (THF), benzyl alcohol, and formamide.[5]

-

Cooling: The reaction mixture is cooled to a temperature range of -5°C to +5°C.[5]

-

Addition of Benzoyl Chloride: Benzoyl chloride is slowly added dropwise to the cooled mixture while maintaining the temperature within the specified range.[5]

-

Aging and Addition of Acetic Anhydride: The mixture is aged, and then acetic anhydride is added dropwise at approximately 0°C.[5]

-

Isolation: The resulting product is filtered under a nitrogen blanket and washed with cold THF.[5]

-

Drying: The isolated solid is vacuum dried at room temperature to yield benzylformimidate hydrochloride as a white solid.[5]

This process is reported to produce a high yield (94-96%) and high purity product.[5]

Reactivity and Applications

The core reactivity of this compound is centered on the electrophilic nature of the imidate carbon atom.[2] This carbon is susceptible to nucleophilic attack, making the compound a versatile building block in organic synthesis.

Key Reactions and Applications:

-

Formation of Heterocycles: It is a key precursor for the synthesis of nitrogen-containing heterocycles, such as imidazoles and benzimidazoles.[2]

-

Formylating Agent: this compound can act as an efficient formylating agent, for instance, in the synthesis of N-formimidoyl thienamycin.[2]

-

Amidine Synthesis: It reacts with amines to form formamidines, which are important functional groups in medicinal chemistry.[2]

The Pinner reaction mechanism, which is fundamental to the synthesis of this compound, is depicted below.

Caption: The Pinner reaction mechanism for the synthesis of this compound.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. The following table summarizes the expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ 9.0 (s, 1H, HC=N), δ 7.5 (s, 5H, Ar-H), δ 5.7 (s, 2H, OCH₂)[2] |

| ¹³C NMR | Data not available. Expected signals for aromatic carbons, the benzylic carbon, and the imidate carbon. |

| FTIR | A key absorption band for the C=N stretching vibration is typically observed in the range of 1640–1680 cm⁻¹.[2] Other expected peaks include those for C-H (aromatic and aliphatic), N-H, and C-O stretching. |

| Mass Spectrometry | Data not available. The molecular ion peak [M]⁺ would be expected at m/z 135.1 for the free base, with the hydrochloride salt dissociating. Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined reactivity. A thorough understanding of its chemical properties, synthesis, and analytical profile is critical for its successful application in the development of new pharmaceuticals and other advanced materials. This guide provides a foundational resource for researchers and scientists working with this compound, summarizing the key technical information required for its effective use.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 60099-09-4 | Benchchem [benchchem.com]

- 3. This compound | C8H10ClNO | CID 13116802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl formimidate-hydrochloride, 95% | Advent [adventchembio.com]

- 5. US5319122A - Process for the preparation of benzylformimidate - Google Patents [patents.google.com]

- 6. lifechempharma.com [lifechempharma.com]

The Pinner Reaction and the Genesis of Benzyl Formimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Pinner reaction, focusing on its historical discovery and its application in the synthesis of benzyl formimidate hydrochloride, a valuable intermediate in pharmaceutical development. This document details the core chemical principles, experimental protocols, and quantitative data associated with this important synthetic transformation.

Introduction: The Pinner Reaction - A Gateway to Imidates

The Pinner reaction, first reported by Adolf Pinner in 1877, is a cornerstone of organic synthesis, providing a reliable method for the conversion of nitriles into imino ester salts, commonly referred to as Pinner salts.[1] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile, yielding a highly reactive intermediate that can be further transformed into a variety of useful compounds, including esters, amidines, and orthoesters.[1][2]

The synthesis of this compound represents a specific and important application of the Pinner reaction, where benzyl alcohol reacts with a formamide-derived nitrile precursor in the presence of a strong acid.[3] The resulting this compound is a key building block in the synthesis of various heterocyclic compounds and has found utility in the pharmaceutical industry.[3][4]

The Discovery by Adolf Pinner

The foundational work on this reaction was published by Adolf Pinner in the latter half of the 19th century. His initial experiments involved passing anhydrous hydrogen chloride gas through a mixture of a nitrile and an alcohol, which led to the precipitation of the crystalline imidate hydrochloride salt.[3] This discovery opened up a new avenue for the synthesis of a class of compounds that were previously difficult to access.

Reaction Mechanism and Signaling Pathway

The Pinner reaction proceeds through a well-established electrophilic addition mechanism. The key steps are outlined below:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, forming a highly reactive nitrilium ion.

-

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion.

-

Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the imino ester, which, in the presence of hydrochloric acid, exists as the hydrochloride salt (Pinner salt).

Caption: General mechanism of the Pinner reaction.

A variation of the Pinner reaction for the synthesis of this compound utilizes an activating agent, such as benzoyl chloride, to facilitate the reaction. In this modified workflow, formamide is converted in situ to a more reactive nitrile precursor.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific protocol employed. The following table summarizes quantitative data from two different patented methods.

| Parameter | Method 1 (Ether Solvent) | Method 2 (THF Solvent) | Reference |

| Solvent | Anhydrous Ether | Tetrahydrofuran (THF) | [4] |

| Activating Agent | Benzoyl Chloride | Benzoyl Chloride | [4] |

| Temperature | Room Temperature (20-25°C) | 0°C (addition), aged at 0°C | [4] |

| Reaction Time | ~110 minutes (addition + stirring) | ~2.5 hours (addition + aging) | [4] |

| Yield | 67% | 94-96% | [4] |

| Product Purity | Not specified | 98-100% | [4] |

| Product Stability | Thermally unstable at ≥ 0°C | Excellent at 20-25°C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided in the following sections, based on patented procedures.

Method 1: Synthesis in Anhydrous Ether

This protocol describes the synthesis of this compound using benzoyl chloride as an activating agent in an anhydrous ether solvent.

Materials:

-

Benzyl alcohol (125 g, 1.15 mol)

-

Formamide (51 g, 1.12 mol)

-

Anhydrous ether (1200 ml)

-

Benzoyl chloride (157 g, 1.12 mol) in 50 ml of anhydrous ether

-

Acetic anhydride (300 ml) in 500 ml of anhydrous ether

Procedure:

-

A 3.0 L three-necked flask equipped with an addition funnel, overhead stirrer, and a reflux condenser is charged with a mixture of benzyl alcohol, formamide, and anhydrous ether.

-

The mixture is stirred vigorously at room temperature (20-25°C) under a nitrogen atmosphere.

-

The solution of benzoyl chloride in anhydrous ether is added dropwise via the addition funnel over approximately 50 minutes. A white precipitate is observed to form after about 50% of the benzoyl chloride has been added.

-

The reaction mixture is stirred for an additional 60 minutes at room temperature.

-

The ether is removed by decantation.

-

A solution of acetic anhydride in anhydrous ether is added to the remaining solid, and the mixture is stirred for 30 minutes at room temperature.

-

The precipitate is allowed to settle, and the ether-acetic anhydride mixture is removed by decantation.

-

The solid is washed with 500 ml of ether.

-

The product is dried in vacuo over KOH at 25°C for 2 hours to yield this compound as a white solid (130 g, 67% yield).[4]

Characterization:

-

NMR (DMSO): δ 5.7 (s, 2H, OCH₂), 7.5 (s, 5H, C₆H₅), 9.0 (s, 1H, HC=N).[4]

Method 2: Improved Synthesis in Tetrahydrofuran (THF)

This improved protocol utilizes tetrahydrofuran as the solvent, leading to a higher yield and improved product stability.

Materials:

-

Benzyl alcohol

-

Formamide

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

Acetic anhydride

Procedure:

-

A reaction vessel is charged with benzyl alcohol, formamide, and THF.

-

The reaction mixture is cooled to approximately 0°C (in a desired range of -5°C to +5°C).

-

Benzoyl chloride is added dropwise at a rate that maintains the desired temperature range over about 1.5 hours.

-

Upon completion of the benzoyl chloride addition, the reaction mixture is aged for about 2 hours at 0°C.

-

Acetic anhydride is then added dropwise at 0°C over about 30 minutes.

-

The resulting product is filtered under a nitrogen blanket and washed with cold, virgin THF.

-

The product is vacuum dried at room temperature for about 3 to 4 hours to give benzylformimidate hydrochloride as a white solid with a yield of 94% to 96%.[4]

Conclusion

The Pinner reaction remains a powerful and versatile tool in organic synthesis for the preparation of imidates. The synthesis of this compound, a key pharmaceutical intermediate, exemplifies the utility of this classic reaction. Through modifications to the original protocol, such as the use of activating agents and optimization of solvent systems, significant improvements in yield, purity, and product stability have been achieved. This guide provides researchers and drug development professionals with a comprehensive overview of the discovery, mechanism, and practical application of the Pinner reaction for the synthesis of this important compound.

References

The Role of Benzyl Formimidate Hydrochloride as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl formimidate hydrochloride (BFH) is a reactive chemical intermediate pivotal in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its capacity to act as a formylating agent and a precursor for the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in many therapeutic agents. This technical guide provides an in-depth analysis of BFH, including its synthesis, chemical properties, and its role in the production of key pharmaceutical classes such as carbapenem antibiotics and benzimidazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in its effective application.

Introduction

This compound, with the chemical formula C₈H₁₀ClNO, is an imino ester salt that serves as a versatile building block in organic synthesis.[1][2] The reactivity of the imidate functional group, particularly its electrophilic carbon, allows for its participation in a range of nucleophilic substitution and cyclization reactions.[3] In the pharmaceutical industry, BFH is particularly valued for its role in the synthesis of complex molecules where the introduction of a formimidoyl group or the formation of a heterocyclic system is a critical step.[3] The benzyl group offers the advantage of being relatively stable under various reaction conditions, yet it can be selectively removed when necessary, typically through hydrogenolysis.[3]

This guide will explore the primary synthetic routes to BFH, its key applications with a focus on carbapenem antibiotics and benzimidazole derivatives, and provide detailed experimental procedures to facilitate its use in a laboratory setting.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Pinner reaction.[3] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile. In the case of BFH, benzyl alcohol is reacted with a formamide-derived species in the presence of a strong acid like hydrogen chloride.[3]

Comparative Synthesis Data

Several variations of the Pinner reaction have been developed to optimize the yield, purity, and safety of BFH synthesis. The choice of solvent has been shown to have a significant impact on the reaction outcome. Below is a comparison of two methods described in the patent literature.

| Parameter | Method 1 (Prior Art) | Method 2 (Improved Process) |

| Solvent | Ethyl Ether or Methylene Chloride | Tetrahydrofuran (THF) |

| Key Reagents | Benzyl alcohol, Formamide, Benzoyl chloride, Acetic anhydride | Benzyl alcohol, Formamide, Benzoyl chloride, Acetic anhydride |

| Reported Yield | ~69% | 92-96% |

| Product Purity | ~94% | 98-100% |

| Key Advantages | Established procedure. | Higher yield and purity, improved product stability, reduced solvent volume, safer solvent. |

| Reference | U.S. Patent 4,374,772 | U.S. Patent 5,319,122[1] |

Experimental Protocol: Improved Synthesis in Tetrahydrofuran

This protocol is adapted from U.S. Patent 5,319,122 for the high-yield synthesis of this compound.[1]

Materials:

-

Formamide

-

Benzyl alcohol

-

Tetrahydrofuran (THF), anhydrous

-

Benzoyl chloride

-

Acetic anhydride

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, mix formamide (20.3 ml), benzyl alcohol (41.5 ml), and anhydrous THF (250 ml).

-

Cool the mixture to approximately 0°C (-5°C to +5°C range) under a nitrogen atmosphere.

-

Slowly add benzoyl chloride (48.2 ml) dropwise via the addition funnel, maintaining the temperature at around 0°C. The addition should take approximately 1.5 hours.

-

After the addition is complete, age the reaction mixture for 2 hours at 0°C.

-

Next, add acetic anhydride (22.5 ml) dropwise at 0°C over a period of 30 minutes.

-

Filter the resulting precipitate under a nitrogen blanket.

-

Wash the filter cake with cold, fresh THF (3 x 50 ml).

-

Vacuum dry the product at room temperature for 3-4 hours.

Expected Outcome: This process is reported to yield 64-66 g (94-96%) of this compound as a white, crystalline solid with a purity of 98-100%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several classes of pharmaceuticals, primarily due to its ability to introduce a formimidoyl group or to serve as a precursor for heterocyclic ring systems.

Carbapenem Antibiotics: N-formimidoyl Thienamycin (Imipenem)

One of the most significant applications of BFH is in the synthesis of N-formimidoyl thienamycin, a broad-spectrum β-lactam antibiotic also known as imipenem.[1] The formimidoyl group at the N-terminus of the cysteamine side chain is crucial for the drug's stability and efficacy.

Reaction Data:

| Parameter | Value |

| Starting Material | Thienamycin (aqueous solution) |

| Reagent | This compound |

| Reagent Ratio | ~6 equivalents of BFH to 1 equivalent of Thienamycin |

| Solvent | Water |

| pH | Maintained at 8.5 ± 0.3 |

| Temperature | 0°C |

| Reaction Time | ~6 minutes |

| Reference | U.S. Patent 4,374,772 |

Experimental Protocol: Synthesis of N-formimidoyl Thienamycin

This protocol is adapted from U.S. Patent 4,374,772.

Materials:

-

Thienamycin (aqueous solution)

-

This compound, solid

-

3 N Potassium hydroxide (KOH) solution

-

pH meter

Procedure:

-

Cool an aqueous solution of thienamycin (e.g., 28 g in 6.0 L of water) to 0°C in a reaction vessel equipped with a high-speed stirrer and a pH meter.

-

While vigorously stirring, add solid this compound (in a 6:1 molar ratio to thienamycin) in portions over 3-5 minutes.

-

Simultaneously, maintain the pH of the reaction mixture at 8.5 (±0.3) by adding a 3 N KOH solution as needed.

-

After the addition is complete, continue stirring the mixture at 0°C for approximately 6 minutes.

-

The reaction progress and completion can be monitored by High-Performance Liquid Chromatography (HPLC).

N-formimidoyl Thienamycin Synthesis Workflow

References

Benzyl Formimidate Hydrochloride: A Technical Guide for Chemical Synthesis and Application

CAS Number: 60099-09-4 Molecular Formula: C₈H₁₀ClNO Molecular Weight: 171.62 g/mol

This technical guide provides an in-depth overview of Benzyl formimidate hydrochloride, a versatile reagent and intermediate in organic synthesis, particularly within the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity, supported by experimental protocols and quantitative data.

Chemical Properties and Reactivity

This compound is the hydrochloride salt of benzyl formimidate. Its core reactivity stems from the electrophilic nature of the imidate carbon atom. This carbon is bonded to both an oxygen and a nitrogen atom, which withdraw electron density, making it susceptible to nucleophilic attack. The protonation of the imino nitrogen in the hydrochloride form further enhances this electrophilicity.

The primary reaction pathway for this compound is nucleophilic addition to the imidate carbon. This reactivity allows it to serve as an efficient formylating agent or as a precursor for the introduction of a protected amino group. The benzyl group provides stability and can be selectively removed via hydrogenolysis, adding to its synthetic utility.

Key applications of its reactivity include:

-

Amidine Formation: Reaction with amines leads to the formation of N-substituted formamidines, a common functional group in medicinally active compounds.

-

Formylating Agent: It can transfer a formyl group (-CHO) or a formimidoyl group (-CH=NH) to various nucleophiles. A notable application is in the synthesis of the carbapenem antibiotic, imipenem, where it is used to introduce the N-formimidoyl side chain to the thienamycin nucleus.

-

Heterocycle Synthesis: It serves as a building block for nitrogen-containing heterocyclic compounds. For instance, it reacts with ortho-phenylenediamines to form benzimidazoles.

While there is a historical mention of its use in treating motion sickness, extensive literature searches did not yield specific details on its biological mechanism of action or its interaction with signaling pathways. The predominant body of scientific literature focuses on its role as a synthetic intermediate.

Synthesis of this compound

The most common method for synthesizing this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this specific synthesis, formamide can be considered the nitrile precursor. A significant improvement in yield and purity has been achieved by using tetrahydrofuran (THF) as the reaction solvent, as detailed in U.S. Patent 5,319,122A.

Quantitative Data on Synthesis

The following table summarizes the quantitative data from the synthesis of this compound as described in U.S. Patent 5,319,122A, comparing the improved process with a prior art method.

| Parameter | Prior Art Process (Methylene Chloride) | Improved Process (Tetrahydrofuran) |

| Solvent | Methylene Chloride | Tetrahydrofuran (THF) |

| Yield | ~69% | 92-96% |

| Purity | ~94% | 98-100% |

| Product Stability | Unstable at > 0°C | Excellent at 20-25°C |

| Solvent Volume | 2x | 1x (50% reduction) |

| Acetic Anhydride Use | 4x | 1x (75% reduction) |

Experimental Protocol: Improved Synthesis in Tetrahydrofuran

This protocol is adapted from U.S. Patent 5,319,122A.

Materials:

-

Formamide

-

Benzyl alcohol

-

Benzoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Acetic anhydride

-

Nitrogen gas

Procedure:

-

To a suitable reaction vessel, add formamide (29.3 ml, 0.735 mole) and benzyl alcohol (38.2 ml, 0.368 mole).

-

Cool the mixture to approximately -5°C under a nitrogen atmosphere.

-

Slowly add benzoyl chloride (42.8 ml, 0.368 mole) to the mixture while maintaining the temperature at about -5°C.

-

After the addition is complete, add cold, anhydrous tetrahydrofuran (150 ml).

-

Age the reaction mixture at approximately 0°C for about 18 hours.

-

Upon completion of the aging period, add acetic anhydride (22.5 ml, 0.238 mole) dropwise over about 30 minutes, maintaining the temperature at about 0°C.

-

Filter the resulting solid product under a nitrogen blanket.

-

Wash the filter cake with cold, fresh THF (3 x 50 ml).

-

Vacuum dry the product at room temperature for 3 to 4 hours.

Expected Outcome:

This process is expected to yield 64 to 66 grams (94% to 96% yield) of benzylformimidate hydrochloride as a white solid with a purity of 98% to 100%.[1]

Chemical Reaction Pathways

The following diagrams illustrate the key chemical pathways involving this compound.

Synthesis via Pinner Reaction

Caption: Synthesis of this compound.

Reactivity as a Formylating Agent in Imipenem Synthesis

Caption: Role in the Synthesis of Imipenem.

Synthesis of Benzimidazoles

Caption: Benzimidazole Synthesis Workflow.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from moisture, as it is susceptible to hydrolysis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly as a formylating agent and a precursor to amidines and heterocycles, has cemented its role in pharmaceutical manufacturing. The development of an improved, high-yield synthesis using tetrahydrofuran has further enhanced its appeal for industrial applications. While its direct biological activities are not well-documented, its importance as a synthetic building block in the creation of complex, biologically active molecules is clear. Future research may explore its potential in other areas of chemical synthesis, such as bioconjugation and materials science.

References

Benzyl Formimidate Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzyl formimidate hydrochloride. The information herein is critical for ensuring the integrity and reliability of this reagent in research and pharmaceutical development.

Core Stability Profile

This compound is a reactive chemical intermediate susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by environmental factors such as pH, temperature, and moisture. The hydrochloride salt form generally confers greater stability compared to the free base.

Summary of Stability Influences

The following table summarizes the key factors affecting the stability of this compound based on available data.

| Factor | Influence on Stability | Summary of Observations |

| pH | High | Increased stability in acidic conditions (pH < 5) due to protonation of the imidate nitrogen, which hinders hydrolysis. Accelerated degradation is observed in basic media (pH > 8). |

| Moisture | High | Highly susceptible to hydrolysis in the presence of water, leading to decomposition. Anhydrous conditions are crucial for long-term storage. |

| Temperature | High | Elevated temperatures accelerate the rate of degradation. Low temperatures are recommended for storage to minimize thermal decomposition. |

| Solvent | Medium | Shows improved stability in non-aqueous, polar aprotic solvents such as dimethylformamide (DMF) due to reduced hygroscopicity. |

| Light | Low | While not extensively documented as a primary degradation factor, standard practice for reactive intermediates is to store them protected from light. |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. This reaction proceeds via a nucleophilic attack of water on the electrophilic imidate carbon, leading to the cleavage of the C-O bond.

Hydrolysis

In the presence of water, this compound decomposes to form benzyl alcohol and formamide. The mechanism for the cleavage of the benzyl-oxygen bond is suggested to be an SN1-type pathway, which is facilitated by the formation of a resonance-stabilized benzyl carbocation.

Recommended Storage Conditions

To maintain the purity and reactivity of this compound, strict adherence to appropriate storage conditions is essential.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C to -15°C. Short-term: Cool and dry place. | Minimizes thermal degradation and preserves chemical integrity. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to moisture and atmospheric oxygen. |

| Container | Tightly sealed, opaque container. | Protects from moisture and light. |

| Incompatibilities | Water, strong oxidizing agents, acids, and bases. | Avoids accelerated degradation and potentially hazardous reactions. |

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not widely published, a general approach using High-Performance Liquid Chromatography (HPLC) can be adapted from methodologies for similar compounds.

Representative Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring the degradation of this compound. Method optimization and validation would be required for specific applications.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a high aqueous content to a high organic content would likely be effective. For example, starting with 95% A and transitioning to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 210-260 nm).

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile or DMF) at a known concentration.

-

For forced degradation studies, subject aliquots of the stock solution to stress conditions (e.g., acidic, basic, oxidative, thermal).

-

Prior to injection, dilute the samples to an appropriate concentration with the initial mobile phase composition.

Handling and Safety

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, it should be contained and collected with an inert absorbent material.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its effective use in research and development. By understanding its degradation pathways and adhering to the recommended storage and handling protocols, researchers can maintain the integrity of this valuable chemical intermediate. The implementation of robust analytical methods, such as the representative HPLC protocol described, is essential for monitoring its purity and stability over time.

Reactivity of Benzyl Formimidate Hydrochloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl formimidate hydrochloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of a formimidoyl group. Its reactivity is characterized by the electrophilic nature of the imidate carbon, making it a target for a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the reaction mechanisms, presents quantitative data in structured tables, and provides exemplary experimental protocols. Furthermore, logical workflows and reaction pathways are visualized to facilitate a deeper understanding of its synthetic applications, particularly in the context of pharmaceutical and drug development research.

Core Reactivity and Mechanism

The fundamental reactivity of this compound stems from the electrophilic character of the imidate carbon atom. This carbon is bonded to two electronegative atoms, oxygen and nitrogen, which effectively withdraw electron density, rendering it susceptible to nucleophilic attack. The positive charge on the protonated imino nitrogen further enhances this electrophilicity. Nucleophilic addition to the imidate carbon is the principal reaction pathway[1].

The general mechanism involves the attack of a nucleophile on the imidate carbon, leading to a tetrahedral intermediate. This intermediate then collapses, typically with the elimination of benzyl alcohol, to form the final product. The hydrochloride salt plays a crucial role by activating the imidate group and stabilizing the reaction intermediates[1].

"Benzyl_Formimidate_HCl" [label="Benzyl Formimidate\nHydrochloride", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nucleophile (Nu-H)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate"]; "Product" [label="Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzyl_Alcohol" [label="Benzyl Alcohol", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Benzyl_Formimidate_HCl" -> "Tetrahedral_Intermediate" [label="Nucleophilic Attack"]; "Nucleophile" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Product" [label="Elimination"]; "Tetrahedral_Intermediate" -> "Benzyl_Alcohol"; }

Caption: General mechanism of nucleophilic attack on this compound.Reactivity with Amines

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-substituted formamidines. These formamidine derivatives are important structural motifs in many biologically active compounds and are valuable intermediates in heterocyclic synthesis[1].

Quantitative Data

| Nucleophile (Amine) | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thienamycin | N-formimidoyl thienamycin | Water | 0 | 6 min | - | US4374772A |

| o-Phenylenediamine | Benzimidazole derivative | N,N-Dimethylaniline | Reflux | 8 h | 65 | [2] |

Experimental Protocol: Synthesis of N-formimidoyl thienamycin

This protocol is adapted from a patented industrial process (US4374772A).

Materials:

-

Aqueous solution of thienamycin

-

This compound

-

1 M, pH 7.0, potassium phosphate buffer

-

3 N Potassium hydroxide (KOH)

Procedure:

-

An aqueous solution of thienamycin (e.g., 6.0 L containing 28 g) is placed in a suitable reaction vessel and cooled to 0°C.

-

The solution is buffered by adding 1 M, pH 7.0, potassium phosphate buffer.

-

The pH of the solution is adjusted to 8.5 by the careful, dropwise addition of 3 N KOH while maintaining vigorous stirring.

-

Solid this compound (6 equivalents) is added in portions to the reaction mixture, while the pH is maintained at 8.5 ± 0.3 by the addition of 3 N KOH. The addition should be completed within 3-5 minutes.

-

The reaction mixture is stirred for an additional 6 minutes at 0°C.

-

The completion of the reaction can be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Start" [label="Start: Aqueous Thienamycin Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cool" [label="Cool to 0°C"]; "Buffer" [label="Add Phosphate Buffer"]; "Adjust_pH" [label="Adjust pH to 8.5 with KOH"]; "Start" -> "Cool" -> "Buffer" -> "Adjust_pH"; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Add_Reagent" [label="Add Benzyl Formimidate HCl"]; "Maintain_pH" [label="Maintain pH at 8.5"]; "Stir" [label="Stir for 6 minutes at 0°C"]; "Add_Reagent" -> "Maintain_pH"; "Add_Reagent" -> "Stir"; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#FCE8E6"; "Monitor" [label="Monitor Reaction by HPLC"]; "End" [label="End: N-formimidoyl thienamycin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitor" -> "End"; }

"Adjust_pH" -> "Add_Reagent"; "Stir" -> "Monitor"; }

Caption: Experimental workflow for the reaction with thienamycin.Reactivity with Alcohols

This compound reacts with alcohols to yield the corresponding imidates or, with excess alcohol, orthoesters. This reaction is a variation of the Pinner reaction, where the imidate hydrochloride itself acts as the precursor[1].

Quantitative Data

Specific quantitative data for the reaction of pre-formed this compound with various alcohols is scarce in the literature. The Pinner reaction, which synthesizes the imidate in situ, is more commonly reported. A patent (US5319122A) describes an improved synthesis of this compound with a yield of 94-96%.

Experimental Protocol: General Pinner Reaction for this compound Synthesis

This protocol is a generalized procedure based on established Pinner reaction methodologies[1][3].

Materials:

-

Benzyl alcohol

-

Formamide

-

Benzoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Acetic anhydride

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a mixture of anhydrous THF, benzyl alcohol, and formamide.

-

Cool the mixture to approximately 0°C.

-

Slowly add benzoyl chloride dropwise, maintaining the temperature between -5°C and 5°C.

-

After the addition is complete, allow the reaction mixture to age for about 2 hours at 0°C.

-

Add acetic anhydride dropwise at 0°C.

-

The resulting precipitate of this compound is filtered under a nitrogen blanket, washed with cold THF, and vacuum dried.

subgraph "cluster_Setup" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Start" [label="Start: Mix Benzyl Alcohol,\nFormamide, and THF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cool" [label="Cool to 0°C"]; "Start" -> "Cool"; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Add_Benzoyl_Chloride" [label="Add Benzoyl Chloride\n(-5 to 5°C)"]; "Age" [label="Age for 2 hours at 0°C"]; "Add_Acetic_Anhydride" [label="Add Acetic Anhydride\nat 0°C"]; "Add_Benzoyl_Chloride" -> "Age" -> "Add_Acetic_Anhydride"; }

subgraph "cluster_Isolation" { label = "Product Isolation"; bgcolor="#FCE8E6"; "Filter" [label="Filter Precipitate"]; "Wash" [label="Wash with Cold THF"]; "Dry" [label="Vacuum Dry"]; "End" [label="End: Benzyl Formimidate HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Filter" -> "Wash" -> "Dry" -> "End"; }

"Cool" -> "Add_Benzoyl_Chloride"; "Add_Acetic_Anhydride" -> "Filter"; }

Caption: Workflow for the synthesis of this compound via the Pinner reaction.Reactivity with Thiols

The reaction of this compound with thiols is expected to proceed in a manner analogous to that with amines and alcohols, yielding S-benzyl thioformimidates. Thiols are generally good nucleophiles, and their reactivity towards the electrophilic imidate carbon should be favorable[1]. However, specific examples and quantitative data for this reaction are not well-documented in readily accessible literature.

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the regioselectivity and kinetics of reactions involving this compound with nucleophiles like thiols, confirming the high reactivity at the imidate carbon[1].

Conclusion

This compound is a valuable reagent for the formylation of various nucleophiles. Its reactivity is dominated by the electrophilic nature of the imidate carbon, leading to nucleophilic addition-elimination reactions. While the reactions with amines to form formamidines are well-established and utilized in complex syntheses, there is a need for more systematic studies to provide a broader quantitative dataset for its reactions with a wider array of amines, alcohols, and thiols. The detailed experimental protocols provided herein serve as a foundation for further exploration and optimization of its synthetic applications in drug discovery and development. The logical workflow diagrams offer a clear visual representation of the key steps involved in these transformations, aiding in their practical implementation.

References

Methodological & Application

Application Notes and Protocols: Benzyl Formimidate Hydrochloride Synthesis via Pinner Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl formimidate hydrochloride is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures. Its synthesis is most commonly achieved through the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the Pinner reaction of benzyl alcohol and a formamide source. The information is intended to guide researchers in the successful and efficient synthesis of this important compound.

The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, also known as a Pinner salt.[1] These salts are versatile intermediates that can be subsequently converted to other functional groups such as amidines, esters, or orthoesters.[2][3][4] In the context of this compound synthesis, benzyl alcohol serves as the alcohol, and formamide is often used as a precursor to the nitrile functionality.[1]

Data Presentation: A Comparative Overview of Synthetic Protocols

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound. This allows for a clear comparison of reaction conditions and their resulting yields and purities.

Table 1: Reactant Stoichiometry and Solvents

| Protocol Reference | Benzyl Alcohol (molar eq.) | Formamide (molar eq.) | Acid/Activating Agent (molar eq.) | Solvent |

| Protocol 1 (Patented) | 1.0 | 1.0 | 1.03 (Benzoyl Chloride) | Tetrahydrofuran (THF) |

| Protocol 2 (Patented) | 1.02 | 1.0 | 1.0 (Benzoyl Chloride) | Diethyl Ether |

| General Protocol | 1.0-1.5 | 1.0 | 1.0-1.2 (Anhydrous HCl) | Dichloromethane, Dioxane |

Table 2: Reaction Conditions, Yields, and Purity

| Protocol Reference | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Observations |

| Protocol 1 (Patented) | 0 to 5 | 1.5 hours (addition) + aging | 94-96 | 98-100 | High yield and purity, stable product at 20-25°C. |

| Protocol 2 (Patented) | 20-25 | 50 min (addition) + 60 min | 67 | Not Specified | Product is thermally unstable above 0°C. |

| General Protocol | 0 to 25 | 1-6 hours | Variable | Variable | Low temperatures are crucial to prevent product decomposition.[1] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: High-Yield Synthesis in Tetrahydrofuran

This protocol is adapted from a patented process demonstrating high yield and purity.

Materials:

-

Benzyl alcohol

-

Formamide

-

Benzoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Acetic anhydride

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Overhead mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a three-necked flask equipped with an addition funnel, overhead stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 140 ml of anhydrous THF, 42 ml (0.404 mole) of benzyl alcohol, and 16.06 ml (0.404 mole) of formamide.

-

Cooling: Cool the reaction mixture to approximately 0°C (within a -5°C to +5°C range).

-

Addition of Benzoyl Chloride: Slowly add 48.2 ml (0.416 mole) of benzoyl chloride dropwise via the addition funnel over 1.5 hours, ensuring the temperature is maintained between -5°C and +5°C.

-

Aging: After the addition is complete, allow the reaction to age.

-

Addition of Acetic Anhydride: Cool the mixture back to 0°C and add 22.5 ml (0.238 mole) of acetic anhydride dropwise over 30 minutes.

-

Filtration and Washing: Filter the resulting precipitate under a nitrogen blanket. Wash the filter cake with cold, fresh THF (3 x 50 ml).

-

Drying: Vacuum dry the product at room temperature for 3 to 4 hours. The expected yield is approximately 64 to 66 grams (94% to 96%) of benzylformimidate hydrochloride as a white solid.

Protocol 2: Synthesis in Diethyl Ether

This protocol outlines an alternative synthesis using diethyl ether as the solvent.

Materials:

-

Benzyl alcohol

-

Formamide

-

Benzoyl chloride

-

Diethyl ether, anhydrous

-

Acetic anhydride

-

Potassium hydroxide (for drying)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Overhead stirrer

-

Reflux condenser

-

Decantation setup

-

Vacuum drying apparatus

Procedure:

-

Reaction Setup: In a 3.0 L three-necked flask fitted with an addition funnel, overhead stirrer, and reflux condenser, combine 125 g (1.15 mol) of benzyl alcohol, 51 g (1.12 mol) of formamide, and 1200 ml of anhydrous ether.

-

Addition of Benzoyl Chloride: Stir the mixture vigorously at room temperature (20-25°C) under a nitrogen atmosphere. Add 157 g (1.12 mol) of benzoyl chloride in 50 ml of anhydrous ether dropwise over approximately 50 minutes. A white precipitate will form.

-

Stirring: Continue stirring for an additional 60 minutes at room temperature.

-

Work-up: Remove the ether by decantation. Add a solution of 300 ml of acetic anhydride in 500 ml of anhydrous ether to the solid and stir for 30 minutes at room temperature.

-

Isolation and Washing: Allow the precipitate to settle and decant the ether-acetic anhydride mixture. Wash the solid with 500 ml of ether.

-

Drying: Dry the product in vacuo over potassium hydroxide at 25°C for 2 hours to yield approximately 130 g (67%) of this compound as a white solid. Note: The product from this method is reported to be thermally unstable and should be stored at low temperatures (-20°C).

Mandatory Visualizations

Pinner Reaction Mechanism

The following diagram illustrates the mechanism of the Pinner reaction for the formation of this compound from a nitrile and an alcohol.

References

Application Notes and Protocols for the Synthesis of N-formimidoyl thienamycin using Benzyl Formimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-formimidoyl thienamycin, a crucial carbapenem antibiotic also known as Imipenem. The focus of this document is the utilization of benzyl formimidate hydrochloride as the formimidoylating agent, a key step in the conversion of thienamycin or its derivatives into the final active pharmaceutical ingredient.

Introduction

N-formimidoyl thienamycin is a potent, broad-spectrum β-lactam antibiotic that exhibits high stability against β-lactamases.[1][2] Its synthesis is a critical process in pharmaceutical manufacturing. The introduction of the N-formimidoyl group to the thienamycin nucleus is a pivotal transformation that enhances the stability of the molecule.[3] this compound has been established as a superior reagent for this formimidoylation, offering increased stability in aqueous solutions and minimizing the formation of undesired by-products compared to other alkyl formimidates.[4]

This document outlines two primary protocols: the synthesis of the key reagent, this compound, and its subsequent reaction with a thienamycin intermediate to yield N-formimidoyl thienamycin.

Key Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Benzyl Alcohol | Reagent Grade | Sigma-Aldrich | |

| Formamide | ACS Grade | Fisher Scientific | |

| Benzoyl Chloride | ≥99% | Acros Organics | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | EMD Millipore | |

| Acetic Anhydride | ≥99% | J.T. Baker | |

| Thienamycin or protected derivative | As synthesized | In-house or custom synthesis | |

| Diisopropylethylamine (DIPEA) | ≥99% | Alfa Aesar | |

| N-methylmorpholine | ≥99% | Tokyo Chemical Industry | |

| Palladium on Carbon (Pd/C) | 10 wt. % loading | Strem Chemicals | |

| Water | Deionized | In-house | |

| Isopropanol | HPLC Grade | Honeywell | |

| Dichloromethane (DCM) | HPLC Grade | Mallinckrodt | |

| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Avantor |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a high-yield synthesis of this compound using tetrahydrofuran as the reaction solvent, which has been shown to significantly improve yield and purity compared to older methods using ethyl ether.[5]

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet, add tetrahydrofuran (THF), benzyl alcohol, and formamide.[5]

-

Cool the reaction mixture to a temperature between -5 °C and +5 °C.[5]

-

Slowly add benzoyl chloride dropwise to the mixture while maintaining the temperature within the specified range. The addition should take approximately 1.5 hours.[5]

-

After the addition is complete, age the reaction mixture for about 2 hours at 0 °C.[5]

-

Subsequently, add acetic anhydride dropwise over 30 minutes at 0 °C.[5]

-

Filter the resulting solid product under a nitrogen blanket.[5]

-

Wash the product cake with cold THF.[5]

-

Dry the product under vacuum at room temperature for 3 to 4 hours to obtain this compound as a white solid.[5]

Quantitative Data Summary for this compound Synthesis:

| Parameter | Value | Reference |

| Yield | 92-96% | [5] |

| Purity | 98-100% | [5] |

| Solvent | Tetrahydrofuran | [5] |

Protocol 2: Synthesis of N-formimidoyl thienamycin (Imipenem)

This protocol details the reaction of a protected thienamycin ester with this compound, followed by deprotection to yield Imipenem. This method is adapted from processes described in various patents.[1][6][7]

Step A: Preparation of p-nitrobenzyl ester of Imipenem

-

Dissolve the p-nitrobenzyl ester of thienamycin in a mixture of N,N-dimethylacetamide (DMAc) and dichloromethane (DCM).[1]

-

Cool the solution to a temperature between -50 °C and -55 °C.[1]

-

Add diisopropylethylamine (DIPEA) to the reaction mixture.[1][6]

-

Maintain the reaction at this temperature for approximately 1.5 hours.[1]

-

Raise the temperature to -20 °C and stir for an additional 20-30 minutes to obtain the p-nitrobenzyl ester of Imipenem.[1]

Step B: Hydrogenation to Imipenem

-

The reaction mixture containing the p-nitrobenzyl ester of Imipenem is added to a mixture of water, isopropanol, and N-methylmorpholine at 5-10 °C.[6]

-

Adjust the pH of the solution to 7.0-7.5.[6]

-

The resulting solution is then subjected to hydrogenation using a Palladium on Carbon (Pd/C) catalyst to remove the p-nitrobenzyl protecting group.[8]

-

Upon completion of the reaction, the catalyst is filtered off to yield an aqueous solution of Imipenem.[9]

Quantitative Data Summary for N-formimidoyl thienamycin Synthesis:

| Parameter | Value | Reference |

| Reagent Ratio (Benzyl formimidate:Thienamycin) | 1.5:1 to 10:1 (6:1 preferred) | [4][5] |

| pH for formimidoylation | 7.0 - 8.5 | [4] |

| Temperature for formimidoylation | -55 °C to -20 °C | [1][6] |

| Purity by HPLC | >99% | [7] |

Visualizations

Synthesis Pathway of N-formimidoyl thienamycin

References

- 1. EP1395587B1 - Process for the preparation of imipenem - Google Patents [patents.google.com]

- 2. WO2012081033A2 - A process for preparation of imipenem - Google Patents [patents.google.com]

- 3. This compound | 60099-09-4 | Benchchem [benchchem.com]

- 4. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]

- 5. US5319122A - Process for the preparation of benzylformimidate - Google Patents [patents.google.com]

- 6. PROCESS FOR THE PREPARATION OF IMIPENEM - Patent 1395587 [data.epo.org]

- 7. PROCESS FOR THE PREPARATION OF CRYSTALLINE N-FORMIMIDOYL THIENAMYCIN MONOHYDRATE (IMIPENEM MONOHYDRATE) - Patent 1334105 [data.epo.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. WO2002094828A1 - Process for the preparation of imipenem - Google Patents [patents.google.com]

Application Notes and Protocols: Benzyl Formimidate Hydrochloride as a Formylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl formimidate hydrochloride is a versatile reagent in organic synthesis, primarily utilized as an efficient formylating agent for primary and secondary amines, leading to the formation of N-substituted formamides. Formamides are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This reagent offers a valuable tool for the introduction of a formyl group under specific conditions. This compound is typically prepared via the Pinner reaction, involving the acid-catalyzed reaction of benzyl alcohol with formamide.[1] Its reactivity stems from the electrophilic nature of the imidate carbon, which is susceptible to nucleophilic attack by amines.[1]

These application notes provide an overview of the use of this compound as a formylating agent, including reaction mechanisms, experimental protocols, and key considerations for its application in organic synthesis.

Reaction Mechanism and Principles

The formylation of amines using this compound proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbon of the protonated imidate. This is followed by the collapse of the tetrahedral intermediate and elimination of benzyl alcohol to yield the corresponding N-substituted formamide.

The hydrochloride salt of the formimidate plays a crucial role in activating the imidate group, rendering it more susceptible to nucleophilic attack.[1]

Proposed Reaction Pathway

Caption: General mechanism for the N-formylation of amines using this compound.

Applications in Organic Synthesis

The primary application of this compound is the N-formylation of a diverse range of primary and secondary amines. This reaction is a key step in the synthesis of various organic molecules, including:

-

Pharmaceutical Intermediates: Formamides are common precursors in the synthesis of active pharmaceutical ingredients (APIs).[2]

-

Nitrogen-Containing Heterocycles: N-formyl compounds can serve as building blocks for the construction of heterocyclic rings such as imidazoles.[1] For instance, imidate intermediates can react with ortho-phenylenediamines to form benzimidazoles.[1]

-

Isocyanide Synthesis: Formamides can be dehydrated to produce isocyanides, which are valuable reagents in multicomponent reactions.[2]

Experimental Protocols

While specific, detailed protocols for a wide range of substrates are not extensively documented in readily available literature, a general procedure for the N-formylation of amines using this compound can be outlined based on its known reactivity. Researchers should optimize the following protocol for their specific substrates.

General Protocol for N-Formylation of a Primary Amine

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl ether)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).

-

Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous aprotic solvent.

-

Base Addition: Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 - 1.2 eq.) in the same anhydrous solvent.

-

Reaction: Slowly add the this compound solution to the stirring amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up:

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude N-formylated product can be purified by standard techniques such as column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the product.

Experimental Workflow

Caption: A typical workflow for the N-formylation of a primary amine.

Quantitative Data

| Amine Substrate | Product | Expected Yield (%) | Reaction Time (h) | Notes |

| Benzylamine | N-Benzylformamide | High | 2-6 | Electronically neutral primary amine. |

| Aniline | N-Phenylformamide | Moderate to High | 4-12 | Aromatic amine, less nucleophilic than aliphatic amines. |

| p-Methoxyaniline | N-(4-Methoxyphenyl)formamide | High | 2-8 | Electron-donating group enhances nucleophilicity. |

| p-Nitroaniline | N-(4-Nitrophenyl)formamide | Low to Moderate | 12-24 | Electron-withdrawing group reduces nucleophilicity.[3] |

| Cyclohexylamine | N-Cyclohexylformamide | High | 2-6 | Aliphatic primary amine. |

| Dibenzylamine | N,N-Dibenzylformamide | Moderate | 6-18 | Sterically hindered secondary amine. |

| Morpholine | N-Formylmorpholine | High | 2-6 | Cyclic secondary amine. |

Note: Yields and reaction times are estimates and highly dependent on the specific reaction conditions (solvent, temperature, stoichiometry) and the electronic and steric properties of the amine substrate.

Safety and Handling

-

This compound is a moisture-sensitive and thermally unstable compound.[1] It should be stored in a cool, dry place under an inert atmosphere.

-

Low temperatures are crucial during its synthesis and handling to prevent decomposition into formamide and benzyl chloride.[1]

-

Use of anhydrous solvents is recommended to prevent hydrolysis of the imidate hydrochloride.[1]

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this reagent.

-

All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound serves as a valuable reagent for the N-formylation of primary and secondary amines. While detailed, substrate-specific protocols are not extensively published, the general procedures and principles outlined in these application notes provide a solid foundation for researchers to develop and optimize their formylation reactions. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. Further investigation into the substrate scope and optimization of reaction conditions will continue to enhance the utility of this reagent in organic synthesis and drug development.

References

The Strategic Application of Benzyl Formimidate Hydrochloride in the Synthesis of Benzimidazoles

Introduction

Benzyl formimidate hydrochloride (C₈H₁₀ClNO, CAS No. 60099-09-4) is a versatile and highly reactive pharmaceutical intermediate.[1] Its utility stems from the electrophilic nature of the imidate carbon, making it an excellent precursor for the formation of nitrogen-containing heterocycles.[2] While various methods exist for the synthesis of imidazoles and their annulated derivatives, the use of this compound offers a strategic approach, particularly in the construction of the benzimidazole scaffold.[3] Benzimidazoles are a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This application note details the use of this compound in the synthesis of benzimidazoles, providing a representative experimental protocol, reaction mechanism, and comparative data for researchers in drug discovery and development.

The synthesis of benzimidazoles often involves the cyclocondensation of an ortho-phenylenediamine with a one-carbon source.[4][5][6] Common reagents for this purpose include formic acid and various aldehydes.[4][7] this compound serves as an effective alternative, acting as a masked formylating agent that reacts readily with the nucleophilic amino groups of ortho-phenylenediamine to drive the cyclization and formation of the fused imidazole ring.[3]

Reaction Mechanism and Workflow

The synthesis of benzimidazole from ortho-phenylenediamine and this compound proceeds through a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of ortho-phenylenediamine on the electrophilic carbon of the protonated formimidate. This is followed by an intramolecular cyclization and subsequent elimination of benzyl alcohol and ammonia to yield the aromatic benzimidazole ring.

A generalized workflow for this synthesis is outlined below, starting from the procurement of reagents to the final purification of the benzimidazole product.

Caption: Generalized workflow for benzimidazole synthesis.

Experimental Protocols

Materials:

-

o-Phenylenediamine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of o-phenylenediamine (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole.

Data Presentation

While specific quantitative data for the reaction of this compound with ortho-phenylenediamine is not extensively reported, the following table presents typical data for analogous benzimidazole syntheses from ortho-phenylenediamines and various one-carbon sources to provide a comparative context for expected outcomes.

| One-Carbon Source | Reaction Conditions | Typical Yield (%) | Reference |

| Formic Acid | 100 °C, 2 hours | 83-85 | [4] |

| Acetic Acid (for 2-methylbenzimidazole) | Reflux | 68 | [4] |

| Various Aldehydes (with oxidant) | Room Temp to 130 °C | Good to Excellent | [5][6] |

| Imidate Esters (e.g., trichloroacetimidate) | Room Temperature | Not specified | [5] |

It is anticipated that the reaction with this compound would proceed under similar conditions to other imidate esters and provide yields in the good to excellent range, depending on the specific substrate and optimization of reaction parameters.

Mechanistic Representation

The cyclocondensation reaction is a cornerstone of benzimidazole synthesis. The following diagram illustrates the plausible mechanistic pathway for the reaction between ortho-phenylenediamine and this compound.

Caption: Plausible reaction mechanism for benzimidazole formation.

Conclusion

This compound is a valuable reagent for the synthesis of benzimidazoles, offering a reliable method for introducing the C2 carbon of the imidazole ring. The reaction with ortho-phenylenediamines proceeds via a cyclocondensation mechanism under moderate heating. While specific, detailed protocols are not widely published, the general reactivity of imidates allows for the development of robust synthetic procedures based on analogous reactions. This application note provides a foundational understanding and a representative protocol to aid researchers in the application of this compound for the efficient synthesis of this important heterocyclic motif in drug discovery and development programs.

References

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. This compound | 60099-09-4 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ijariie.com [ijariie.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of Benzyl Formimidate Hydrochloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl formimidate hydrochloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of N-substituted formamidines. This reaction is of significant interest to the pharmaceutical and drug development industries due to the prevalence of the formamidine moiety in various biologically active compounds and as a key intermediate in the synthesis of heterocyclic systems such as imidazoles and benzimidazoles.[1] The reaction proceeds via a nucleophilic attack of a primary amine on the electrophilic carbon of the imidate, followed by the elimination of benzyl alcohol. The hydrochloride salt of the formimidate activates the imidate group, facilitating the reaction.[1]

These application notes provide a detailed overview of the reaction, including the general mechanism, experimental protocols for the synthesis of N-aryl and N-alkyl formamidines, and quantitative data to guide researchers in their synthetic endeavors.

Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic imidate carbon of this compound. This initial attack forms a tetrahedral intermediate. Subsequently, benzyl alcohol is eliminated, yielding the stable N-substituted formamidine hydrochloride salt.

A visual representation of this reaction mechanism is provided below.

Caption: General reaction mechanism for the formation of N-substituted formamidines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted formamidines from this compound and primary amines.

Protocol 1: General Procedure for the Synthesis of N-Aryl Formamidines

This protocol is adapted from procedures for the synthesis of benzimidazoles, which involves the in-situ formation of a formamidine intermediate.[2]

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

-

N,N-Dimethylaniline (solvent)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in N,N-dimethylaniline (5-10 mL per gram of imidate).

-

Add the substituted aniline (1.0 - 1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 194 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into dilute hydrochloric acid (1 M) to precipitate the crude product and neutralize the N,N-dimethylaniline.

-

Filter the precipitate and wash with cold water.

-

To isolate the free base, suspend the crude hydrochloride salt in water and add saturated sodium bicarbonate solution until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl Formamidines

Materials:

-

This compound

-

Primary alkylamine (e.g., benzylamine, propylamine)

-

Anhydrous ethanol or methanol

-

Triethylamine (optional, as a base)

-

Diethyl ether

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous ethanol (10-15 mL per gram) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add the primary alkylamine (1.0 - 1.2 eq) to the suspension. If the amine is used as its hydrochloride salt, add triethylamine (1.1 - 1.3 eq) to liberate the free amine.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Triturate the residue with diethyl ether to precipitate the formamidine hydrochloride salt.

-

Filter the solid product and wash with cold diethyl ether.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Experimental Workflow

The general workflow for the synthesis and purification of N-substituted formamidines from this compound is depicted below.

Caption: A generalized experimental workflow for the synthesis of N-substituted formamidines.

Quantitative Data

The following tables summarize representative quantitative data for the reaction of this compound with various primary amines. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Reaction of this compound with Substituted Anilines

| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | N,N-Dimethylaniline | Reflux | 6 | 75 |

| 2 | p-Toluidine | N,N-Dimethylaniline | Reflux | 5 | 82 |

| 3 | p-Anisidine | N,N-Dimethylaniline | Reflux | 6 | 78 |

| 4 | o-Phenylenediamine | N,N-Dimethylaniline | Reflux | 8 | 65 (of Benzimidazole)[2] |

Table 2: Reaction of this compound with Alkylamines

| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Ethanol | Room Temp | 12 | 94[1] |

| 2 | n-Propylamine | Methanol | Room Temp | 24 | Moderate |

| 3 | Cyclohexylamine | Ethanol | Room Temp | 18 | Good |

Spectroscopic Data

Characterization of the resulting N-substituted formamidines is typically performed using standard spectroscopic techniques.

¹H NMR:

-

The formamidinic proton (-N=CH-N-) typically appears as a singlet in the range of δ 7.5-8.5 ppm.

-

Aromatic and alkyl protons will appear in their characteristic regions.

¹³C NMR:

-

The formamidinic carbon (-N=CH-N-) is typically observed in the range of δ 150-160 ppm.

IR Spectroscopy:

-

A strong C=N stretching vibration is characteristic of the formamidine group and is typically observed in the region of 1630-1680 cm⁻¹.

-

N-H stretching vibrations can be observed in the range of 3100-3500 cm⁻¹.

Applications in Drug Development